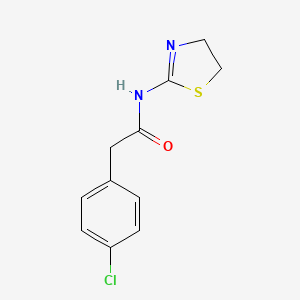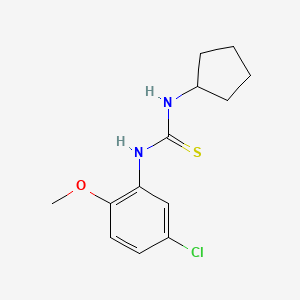![molecular formula C12H13N3O2S B5750006 N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide](/img/structure/B5750006.png)
N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide
Overview
Description
N’-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound is characterized by the presence of a thiazole ring, which is known for its aromaticity and potential for various chemical modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide typically involves the reaction of 2-(4-methoxyphenyl)acetohydrazide with 4-amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione under microwave-assisted conditions . This method is advantageous due to its high yield, short reaction time, and convenient handling.
Industrial Production Methods
While specific industrial production methods for N’-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide are not extensively documented, the microwave-assisted synthesis method mentioned above could be adapted for large-scale production due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and acids are used under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted thiazoles, hydrazides, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other heterocyclic compounds.
Biology: Exhibits significant anti-inflammatory and antioxidant activities.
Medicine: Potential development of anti-inflammatory and antioxidant drugs.
Industry: Used in the synthesis of dyes, biocides, and fungicides.
Mechanism of Action
The mechanism of action of N’-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s anti-inflammatory activity is believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes . Its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide: Exhibits anticonvulsant properties.
2-(4-methoxyphenyl)acetohydrazide: A precursor in the synthesis of N’-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide.
Uniqueness
N’-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide is unique due to its combined anti-inflammatory and antioxidant activities, making it a promising candidate for drug development .
Properties
IUPAC Name |
N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-8(16)14-15-12-13-11(7-18-12)9-3-5-10(17-2)6-4-9/h3-7H,1-2H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFSGUVHYDUMGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC1=NC(=CS1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-{[(3-chlorophenyl)amino]carbonyl}-1H-imidazole-5-carboxylate](/img/structure/B5749934.png)

![1-(7-Butanoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-3-yl)butan-1-one](/img/structure/B5749945.png)

![(NE)-4-chloro-N-[(4Z)-2,3,5-trichloro-4-(4-chlorophenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B5749966.png)

![N-benzyl-N-[(4-nitrophenyl)methyl]-2-phenylethanamine](/img/structure/B5749984.png)
![5-{[4-(Propan-2-yl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B5749990.png)



![2-[2-(dicyanomethylene)hydrazino]benzoic acid](/img/structure/B5750016.png)
![N-[(4-methylphenyl)methyl]-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine](/img/structure/B5750017.png)
![7,7-Dimethyl-2-(4-methylpiperidin-1-yl)-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5750024.png)
